molecular formula C14H18Cl2N2 B13848453 Ethyl Viologen-d8 Dichloride (rings-d8)

Ethyl Viologen-d8 Dichloride (rings-d8)

Cat. No.: B13848453
M. Wt: 293.3 g/mol
InChI Key: HPQUPDZQGFPUGU-ZYNYSASXSA-L
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Description

Ethyl Viologen-d8 Dichloride (rings-d8) is a deuterated form of the well-known viologen derivative, characterized by its exceptional electron-accepting capability. This property makes it a prime component in the development of advanced multi-stimulus responsive materials. Research demonstrates that viologen-based compounds can undergo rapid and reversible color changes when exposed to external stimuli such as light (photochromism) and specific gases like ammonia (vapochromism) . The electron-deficient viologen cation (V²⁺) readily accepts an electron to form a cationic radical (V˙⁺), a process that is accompanied by a distinct color change . These mechanisms are leveraged in cutting-edge applications such as inkless, erasable printing systems, where viologen-based materials produce clear prints in seconds . Furthermore, their high sensitivity and selectivity make them excellent candidates for use in ultraviolet light detection and as sensors for amine vapors . The incorporation of deuterium (D8) in the ring structures provides a unique isotopic label, which can be instrumental in spectroscopic and mechanistic studies, offering researchers a tool to probe deeper into reaction dynamics and material behavior.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18Cl2N2

Molecular Weight

293.3 g/mol

IUPAC Name

2,3,5,6-tetradeuterio-1-ethyl-4-(2,3,5,6-tetradeuterio-1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride

InChI

InChI=1S/C14H18N2.2ClH/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2/i5D,6D,7D,8D,9D,10D,11D,12D;;

InChI Key

HPQUPDZQGFPUGU-ZYNYSASXSA-L

Isomeric SMILES

[2H]C1=C([N+](=C(C(=C1C2=C(C(=[N+](C(=C2[2H])[2H])CC)[2H])[2H])[2H])[2H])CC)[2H].[Cl-].[Cl-]

Canonical SMILES

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Cl-].[Cl-]

Origin of Product

United States

Synthetic Methodologies and Isotopic Engineering of Ethyl Viologen D8 Dichloride Rings D8

Precursor Synthesis and Deuteration Strategies for the Bipyridinium Core (rings-d8)

The foundational step in the synthesis of Ethyl Viologen-d8 Dichloride (rings-d8) is the preparation of a deuterated 4,4'-bipyridine (B149096) precursor. This process requires robust deuteration techniques that can achieve high levels of isotopic enrichment in a regioselective manner.

Several methodologies exist for the deuteration of pyridine (B92270) rings, each with its own advantages in terms of selectivity and efficiency. One common approach involves the use of a base, such as potassium tert-butoxide (KOtBu), in a deuterated solvent like dimethyl sulfoxide-d6 (DMSO-d6). This method has been shown to facilitate regioselective deuteration at the β- and γ-positions of pyridines. researchgate.net Mechanistic studies suggest that this reaction proceeds through the deprotonation of the substrate by the dimsyl anion. researchgate.net

Another effective strategy is palladium-catalyzed regioselective H/D exchange. This technique can achieve deuteration at the α-position of pyridines by employing a secondary phosphine (B1218219) oxide as an internal base. rsc.org The formation of a five-membered intermediate structure directs the deuteration to the sites adjacent to the nitrogen atom. rsc.org

Furthermore, direct H-D exchange can be achieved by heating substituted pyridines in neutral D2O at elevated temperatures. cdnsciencepub.com This method's selectivity is influenced by the electronic properties of the substituents on the pyridine ring. For the synthesis of 4,4'-bipyridine-d8, a precursor to the target viologen, complete deuteration of the pyridine rings is the objective. This can be accomplished through methods like treatment with supercritical D2O or by employing a mixed catalyst system, such as Pd/C-Pt/C, in D2O under a hydrogen atmosphere at elevated temperatures, which has been successful in the synthesis of deuterated imidazo[1,2-a]pyridines. rsc.orgnih.gov

Deuteration Method Reagents/Conditions Selectivity Key Features
Base-MediatedKOtBu, DMSO-d6β- and γ-positionsProceeds via deprotonation by dimsyl anion. researchgate.net
Palladium-CatalyzedPd catalyst, secondary phosphine oxideα-positionInvolves a five-membered intermediate. rsc.org
High-Temperature D2ONeutral D2O, elevated temperaturesDependent on substituentsDirect H-D exchange. cdnsciencepub.com
Mixed Catalyst SystemPd/C-Pt/C, D2O, H2 atmosphere, heatFull deuterationEffective for complete labeling of the ring system. nih.gov

Following the deuteration reaction, the resulting deuterated pyridine or bipyridine intermediates must be purified to remove any unreacted starting materials, byproducts, and residual reagents. Standard purification techniques such as distillation are often employed. For instance, crude pyridine can be purified by treatment with an alkali followed by distillation. google.com For more sensitive or less volatile compounds, chromatographic methods such as gas chromatography (GC) or column chromatography are utilized. cdnsciencepub.com

The purity and isotopic incorporation of the deuterated intermediates are verified using analytical techniques. Mass spectrometry is used to confirm the molecular weight and the extent of deuteration by analyzing the isotopic distribution of the molecular ion peak. cdnsciencepub.comumich.edu Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is invaluable for confirming the positions of the deuterium (B1214612) labels and assessing the degree of deuteration. cdnsciencepub.com

Quaternization Reactions for N-Ethylation

The quaternization of the deuterated 4,4'-bipyridine core is a critical step in the synthesis of Ethyl Viologen-d8 Dichloride. This reaction introduces the ethyl groups to the nitrogen atoms, forming the dicationic viologen structure.

The quaternization reaction typically involves the treatment of the deuterated 4,4'-bipyridine with an ethylating agent, such as ethyl bromide or ethyl iodide, in a suitable solvent. The reaction conditions, including temperature, reaction time, and the choice of solvent, are optimized to maximize the yield of the desired N,N'-diethyl-4,4'-bipyridinium-d8 salt. Mono- and di-quaternized 4,4'-bipyridine derivatives are key building blocks for various functional materials. nih.gov While specific protocols for deuterated species are not always published, the general principles of viologen synthesis apply. The reaction of 4,4'-bipyridine with alkyl halides is a well-established method for preparing viologens.

To optimize the yield, factors such as the stoichiometry of the reactants and the removal of byproducts are carefully controlled. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or NMR spectroscopy.

The initial product of the quaternization reaction is often a dibromide or diiodide salt, depending on the ethylating agent used. To obtain the final Ethyl Viologen-d8 Dichloride, an anion exchange step is necessary. This can be achieved by using an anion exchange resin. rsc.orgresearchgate.net The viologen salt solution is passed through a column packed with a resin that has been pre-loaded with chloride ions. The bromide or iodide ions are exchanged for chloride ions, resulting in the formation of the desired dichloride salt.

Alternatively, the bromide can be selectively removed from a chloride solution through a combined process of electrolysis and anion exchange. researchgate.net Another method involves the precipitation of the less soluble chloride salt from a solution of the bromide salt by the addition of a chloride salt with a common cation. The efficiency of the anion exchange process is crucial for obtaining the final product in high purity.

Isotopic Purity Assessment and Enrichment Methodologies

A thorough assessment of the isotopic purity of the final Ethyl Viologen-d8 Dichloride is essential to confirm the success of the synthesis and to ensure its suitability for its intended applications.

The determination of isotopic enrichment is commonly performed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org High-resolution mass spectrometry (HR-MS) can precisely measure the mass-to-charge ratio of the molecule and its isotopologues, allowing for the calculation of the deuterium incorporation percentage. rsc.orgrsc.orgalmacgroup.com Isotope-ratio mass spectrometry (IRMS) is a specialized technique that provides highly accurate measurements of the relative abundance of isotopes. wikipedia.org

NMR spectroscopy is a powerful tool for both structural verification and isotopic purity assessment. rsc.orgrsc.org ¹H NMR can be used to quantify the remaining protons at specific sites, while ²H NMR directly detects the deuterium nuclei, providing a clean spectrum without interference from proton signals. nih.govsigmaaldrich.com A combination of ¹H and ²H NMR can provide a highly accurate determination of the isotopic abundance. nih.gov

Enrichment methodologies primarily focus on optimizing the deuteration reaction conditions to drive the reaction to completion. This may involve using a large excess of the deuterium source, employing highly active catalysts, or extending the reaction time. If the initial isotopic enrichment is insufficient, further purification steps, such as recrystallization or chromatography, may be employed to separate the fully deuterated species from partially deuterated or non-deuterated molecules, although this can be challenging due to the similar physical properties of the isotopologues.

Analytical Technique Information Provided Advantages
High-Resolution Mass Spectrometry (HR-MS)Isotopic distribution, molecular weight confirmationHigh accuracy and sensitivity for determining enrichment. rsc.orgrsc.orgalmacgroup.com
Isotope-Ratio Mass Spectrometry (IRMS)Precise relative abundance of isotopesVery high precision for isotope ratio measurements. wikipedia.org
¹H NMR SpectroscopyQuantification of residual protonsReadily available and provides site-specific information. nih.gov
²H NMR SpectroscopyDirect detection of deuteriumClean spectrum without proton signals, good for highly deuterated compounds. sigmaaldrich.com
Combined ¹H and ²H NMRAccurate isotopic abundance determinationProvides a robust and comprehensive analysis of isotopic purity. nih.gov

Mechanistic Aspects of Deuteration in Viologen Synthesis

The introduction of deuterium into the aromatic rings of the viologen structure is a critical step in the synthesis of Ethyl Viologen-d8 Dichloride (rings-d8). The mechanism of this deuteration process is fundamental to achieving high isotopic enrichment and is typically accomplished prior to the quaternization of the bipyridine precursor. The most common strategies involve hydrogen-deuterium (H/D) exchange reactions on the 4,4'-bipyridine core.

The mechanism of H/D exchange on pyridine and its derivatives can proceed through several pathways, largely dependent on the reaction conditions, such as the nature of the catalyst (acid, base, or metal) and the temperature.

Base-Catalyzed Deuteration:

Under basic conditions, particularly at elevated temperatures in the presence of a deuterium source like deuterium oxide (D₂O), H/D exchange can occur. The mechanism is believed to involve the formation of an ylide intermediate. cdnsciencepub.comrsc.org For a pyridine ring, a strong base can abstract a proton, with the protons at the 2- and 6-positions (ortho to the nitrogen) being the most acidic and thus the most likely to be exchanged. rsc.org The increased positive charge on the nitrogen atom in a pyridinium (B92312) salt facilitates this proton abstraction, making the exchange more facile. rsc.org

The process for 4,4'-bipyridine can be described as follows:

Deprotonation: A deuteroxide ion (OD⁻) from the D₂O medium abstracts a proton from one of the pyridine rings of 4,4'-bipyridine, forming a carbanionic intermediate, which can be represented as a resonance-stabilized ylide.

Deuteron (B1233211) Transfer: The resulting carbanion rapidly abstracts a deuteron from a D₂O molecule, incorporating a deuterium atom onto the ring.

Repetition: This process is repeated under equilibrium conditions until all accessible ring protons are replaced with deuterium atoms, yielding 4,4'-bipyridine-d8. The efficiency and completeness of the exchange are often driven by using a large excess of the deuterium source and allowing for sufficient reaction time at elevated temperatures.

Metal-Catalyzed Deuteration:

Transition metal catalysts, particularly those based on iridium, have shown high efficacy in directing the H/D exchange on pyridine rings with high regioselectivity. archie-west.ac.uknih.gov These methods often operate under milder conditions than traditional base-catalyzed exchanges. The mechanism for iridium-catalyzed deuteration typically involves:

C-H Activation: The iridium catalyst oxidatively adds to a C-H bond on the pyridine ring, forming a metal-hydride intermediate. The nitrogen atom of the pyridine ring can act as a directing group, facilitating the activation of the ortho C-H bonds.

H/D Exchange at the Metal Center: The iridium-hydride can undergo exchange with the deuterated solvent (e.g., D₂O or C₆D₆).

Reductive Elimination: The deuterated metal complex then undergoes reductive elimination, reforming the C-D bond and regenerating the active catalyst.

This catalytic cycle is repeated, leading to the progressive deuteration of the aromatic rings. The choice of ligands on the iridium catalyst can influence the selectivity and efficiency of the exchange. archie-west.ac.uk

Synthetic Pathway to Ethyl Viologen-d8 Dichloride (rings-d8):

The synthesis of the target compound logically follows a two-step process:

Deuteration of the Precursor: The initial and most crucial step is the exhaustive deuteration of the 4,4'-bipyridine starting material to produce 4,4'-bipyridine-d8. This can be achieved through either high-temperature base-catalyzed exchange in D₂O or through a more selective metal-catalyzed process.

Quaternization: The resulting 4,4'-bipyridine-d8 is then subjected to a standard Menshutkin reaction. This involves the N-alkylation of both nitrogen atoms with an ethylating agent, such as ethyl bromide or ethyl iodide, followed by anion exchange to yield the dichloride salt. The reaction is typically carried out in a suitable organic solvent.

StepReactantsReagents/ConditionsProduct
14,4'-BipyridineD₂O, NaOD (catalytic), High Temperature4,4'-Bipyridine-d8
24,4'-Bipyridine-d81. Ethyl bromide (excess) 2. Anion exchange resin (Cl⁻ form) or precipitation with a chloride saltEthyl Viologen-d8 Dichloride (rings-d8)

The success of this synthesis hinges on the efficiency of the initial deuteration step. The subsequent quaternization is a well-established reaction for the synthesis of viologens and is generally high-yielding. rsc.org

Advanced Spectroscopic Characterization and Deuterium Effects

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules in solution. For Ethyl Viologen-d8 Dichloride, isotopic labeling dramatically enhances the utility of NMR methods.

Deuterium (B1214612) NMR (²H NMR) for Structural Elucidation and Positional Analysis

Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei within a molecule. wikipedia.org Since the natural abundance of deuterium is very low (approx. 0.016%), a ²H NMR spectrum of an enriched compound like Ethyl Viologen-d8 Dichloride provides a clean and direct confirmation of the isotopic label's presence and location. wikipedia.org The spectrum would exhibit a signal or set of signals in the aromatic region, corresponding to the chemical shift of the deuterons on the bipyridinium rings. The absence of signals in the aliphatic region confirms that deuteration is specific to the rings. This technique is thus definitive for verifying the success and regioselectivity of the isotopic labeling process. In the solid state, ²H NMR can also provide detailed information about the orientation and dynamics of the C-D bonds. wikipedia.orgnih.gov

¹H NMR Spectral Simplification and Signal Assignment via Deuteration

One of the most significant benefits of deuterating the aromatic rings is the simplification of the corresponding proton (¹H) NMR spectrum. tcichemicals.com The ¹H NMR spectrum of standard, non-deuterated ethyl viologen displays complex, overlapping signals in the aromatic region (typically 8.0-9.5 ppm) arising from the eight protons on the two pyridinium (B92312) rings. These signals often exhibit complicated splitting patterns due to proton-proton coupling.

By replacing these eight protons with deuterons, their signals are effectively removed from the ¹H NMR spectrum. studymind.co.uklibretexts.org This is because deuterium resonates at a much different frequency than protons and is not detected in a standard ¹H NMR experiment. huji.ac.il The resulting ¹H NMR spectrum for Ethyl Viologen-d8 Dichloride is dramatically simplified, showing only the signals corresponding to the two ethyl groups. This allows for unambiguous assignment of the ethyl protons: a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the positively charged nitrogen, and a triplet for the terminal methyl protons (-CH₃). This simplification eliminates spectral overlap and facilitates precise measurement of chemical shifts and coupling constants for the aliphatic side chains.

CompoundProton GroupExpected Chemical Shift (δ, ppm)Expected Multiplicity
Ethyl Viologen DichlorideAromatic (Ring-H)~8.5 - 9.5Complex Multiplets
Methylene (-CH₂-)~4.8Quartet (q)
Methyl (-CH₃)~1.6Triplet (t)
Ethyl Viologen-d8 Dichloride (rings-d8)Aromatic (Ring-D)Not observed in ¹H NMRN/A
Methylene (-CH₂-)~4.8Quartet (q)
Methyl (-CH₃)~1.6Triplet (t)

Investigation of Intramolecular Dynamics and Intermolecular Interactions through Isotopic Shifts and Relaxation Rates

Isotopic substitution can induce subtle but measurable changes in the NMR parameters of nearby nuclei, providing insights into molecular behavior. stemwomen.org The replacement of ¹H with ²H can cause small shifts in the resonance frequencies of the remaining protons, known as isotope shifts. nih.govruc.dk These effects arise from slight changes in the vibrational energy levels of the molecule. nih.gov Analyzing isotope shifts on the ethyl group protons in Ethyl Viologen-d8 Dichloride can offer information about through-space interactions with the deuterated rings.

Furthermore, deuterium substitution significantly impacts nuclear relaxation rates (T₁ and T₂). The magnetic properties of deuterium differ from those of hydrogen, altering the dipole-dipole relaxation pathways. By measuring the relaxation times of the ethyl protons, one can probe the rotational correlation time of the molecule, providing information on its mobility, aggregation, and interaction with solvent molecules. Comparing these relaxation rates to those of the non-deuterated analogue allows for a more detailed understanding of intramolecular and intermolecular dynamics. fu-berlin.de

Electron Paramagnetic Resonance (EPR) Spectroscopy

Viologens can be easily reduced by one electron to form stable, colored radical cations (V•+). EPR spectroscopy is the technique of choice for studying such paramagnetic species, providing information about the electronic structure and the environment of the unpaired electron. researchgate.net

Characterization of Viologen Radical Cations (V•+) and Spin Density Distribution

The EPR spectrum of the ethyl viologen radical cation is characterized by its g-factor and its hyperfine structure. The hyperfine structure arises from the interaction, or coupling, of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as ¹H and ¹⁴N. libretexts.orgethz.ch The pattern and magnitude of this hyperfine splitting are directly related to the spin density distribution of the unpaired electron across the molecule. researchgate.netillinois.edu In the ethyl viologen radical, the unpaired electron is delocalized primarily within the π-system of the bipyridinium rings. This delocalization results in significant hyperfine coupling to the ring protons and the two nitrogen atoms, as well as smaller couplings to the protons of the ethyl groups. nih.gov

Deuterium Labeling for Hyperfine Coupling Simplification and Quantitative Analysis

The EPR spectrum of the non-deuterated ethyl viologen radical cation is complex due to the large number of interacting protons (eight on the rings, four on the methylenes, and six on the methyls) and two nitrogen atoms. The substitution of the eight ring protons with deuterons in Ethyl Viologen-d8 Dichloride leads to a profound simplification of the EPR spectrum.

Deuterium has a much smaller magnetic moment and a different nuclear spin (I=1) compared to hydrogen (I=1/2). aps.org Consequently, the hyperfine coupling constant for deuterium is approximately 6.5 times smaller than that for a proton in the same position. illinois.edu This reduction often causes the deuterium hyperfine splittings to become unresolved, collapsing the complex multiplet structure from the ring nuclei into a much simpler pattern.

This spectral simplification effectively isolates the hyperfine couplings from the ¹⁴N nuclei and the ¹H nuclei of the ethyl groups. It allows for a more accurate and straightforward determination of their respective hyperfine coupling constants (hfccs). illinois.edu By precisely measuring these hfccs, a more quantitative map of the spin density on the nitrogen atoms and the ethyl side chains can be constructed, providing deeper insights into the electronic structure of the viologen radical cation. rsc.org

Radical Cation SpeciesPrimary Interacting NucleiEffect on EPR Spectrum
Ethyl Viologen (EV•+)8 Ring Protons (¹H)Complex, large hyperfine splitting
2 Nitrogen Nuclei (¹⁴N)Splitting, often obscured by ¹H couplings
4 Methylene Protons (¹H)Smaller hyperfine splitting
Ethyl Viologen-d8 (EV-d8•+)8 Ring Deuterons (²H)Very small, often unresolved splitting
2 Nitrogen Nuclei (¹⁴N)Clearly resolved hyperfine splitting
4 Methylene Protons (¹H)Clearly resolved hyperfine splitting

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure, bonding, and dynamics of Ethyl Viologen-d8 Dichloride. rsc.org The substitution of hydrogen with deuterium on the pyridinium rings introduces significant and informative changes in the vibrational spectra, aiding in detailed molecular analysis.

The vibrational spectrum of Ethyl Viologen-d8 Dichloride is rich with modes corresponding to the motions of its constituent atoms. The primary utility of isotopic labeling with deuterium is the ability to make unambiguous assignments of vibrational modes. researchgate.net Due to the greater mass of deuterium compared to hydrogen, C-D vibrational modes occur at significantly lower frequencies than their C-H counterparts. This isotopic shift is a direct consequence of the mass-dependent nature of vibrational frequencies, as described by the harmonic oscillator model.

Specifically, the C-H stretching vibrations (ν(C-H)) in an unlabeled ethyl viologen molecule, typically found in the 3000–3100 cm⁻¹ region, are replaced by C-D stretching vibrations (ν(C-D)) in the deuterated analog, which appear in the 2200–2300 cm⁻¹ range. Similarly, in-plane (δ) and out-of-plane (γ) C-H bending modes are shifted to lower wavenumbers upon deuteration. These predictable shifts allow for the clear identification of modes involving the pyridinium rings, distinguishing them from vibrations associated with the ethyl groups, which remain unlabeled. nih.goviaea.org

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental data to provide a complete assignment of the vibrational spectrum. nih.govacs.org By calculating the theoretical spectra for both the deuterated and non-deuterated forms, a detailed, mode-by-mode correlation can be established. mst.edu This combined experimental and theoretical approach provides high confidence in the assignment of complex spectral features. nih.gov

Table 1: Comparison of Typical Vibrational Frequencies for C-H and C-D Bonds in Aromatic Rings.
Vibrational ModeTypical Frequency Range (C-H)Expected Frequency Range (C-D)Isotopic Shift (Approximate)
Stretching (ν)3000-3100 cm⁻¹2200-2300 cm⁻¹~1.35x lower
In-plane Bending (δ)1000-1300 cm⁻¹750-950 cm⁻¹~1.3x lower
Out-of-plane Bending (γ)675-900 cm⁻¹500-700 cm⁻¹~1.25x lower

Vibrational spectroscopy is highly sensitive to the local molecular environment and can be used to probe subtle changes in molecular conformation and intermolecular interactions, such as aggregation. nih.govnih.gov For viologens, a key conformational parameter is the dihedral angle between the two pyridinium rings. In the solid state or in aggregated forms, this angle can be constrained, leading to shifts in vibrational frequencies, particularly those associated with the inter-ring C-C bond and out-of-plane bending modes.

Deuteration of the rings provides a sensitive probe for these phenomena. digitellinc.com Specific C-D vibrational modes can be monitored to detect changes in conformation. For instance, alterations in the dihedral angle will affect the coupling between the vibrational modes of the two rings, which would be reflected in the positions and intensities of the corresponding C-D bands.

Furthermore, when viologen molecules aggregate, typically through π-π stacking interactions, new vibrational features or broadening of existing bands can occur. mdpi.com This is especially relevant for the reduced radical cation species, which is known to form dimers. researchgate.netutexas.edu Raman spectroscopy is particularly effective for studying such phenomena in solution. researchgate.net The isotopic labeling in Ethyl Viologen-d8 Dichloride allows for the precise tracking of ring-specific vibrations during aggregation processes, helping to elucidate the geometry and nature of the intermolecular interactions without interference from C-H modes of solvents or other molecular components.

UV-Visible (UV-Vis) Spectroscopy and Spectroelectrochemistry

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic structure of viologens, as their utility is intrinsically linked to their distinct optical properties in different redox states. rsc.org

Ethyl Viologen Dichloride can exist in three primary redox states, each with a unique electronic absorption spectrum: the dication (EV²⁺), the radical cation (EV⁺•), and the neutral species (EV⁰). rsc.org

Dication (EV²⁺): The fully oxidized dicationic form is typically colorless or pale yellow. rsc.org Its UV-Vis spectrum is characterized by strong absorption bands in the ultraviolet region, generally below 300 nm. utexas.eduresearchgate.net These absorptions are attributed to π→π* electronic transitions within the aromatic pyridinium rings.

Radical Cation (EV⁺•): Upon a one-electron reduction, the intensely colored radical cation is formed. palmsens.com This species exhibits strong and broad absorption bands in the visible region of the spectrum, typically between 550 and 610 nm, which are responsible for its characteristic deep blue or violet color. researchgate.netarxiv.org These new transitions involve the unpaired electron and are often described as intramolecular charge-transfer bands. The formation of this colored species is the basis for the electrochromic applications of viologens. researchgate.netnih.gov

Neutral (EV⁰): A second one-electron reduction yields the neutral species, which is often reddish-brown and unstable, readily re-oxidized by trace oxygen or other oxidants. rsc.org

The reversible transition between the colorless dication and the colored radical cation upon application of an electrical potential is known as electrochromism. arxiv.orgnih.gov

The substitution of hydrogen with deuterium primarily affects the vibrational energy levels of a molecule. While electronic transitions are formally independent of nuclear mass, they are coupled to vibrational modes (vibronic coupling). Therefore, deuteration can induce subtle changes in the UV-Vis absorption spectra.

The impact of deuteration on the absorption maxima (λmax) and molar extinction coefficients (ε) is generally small. The primary reason for any observed change is the alteration of zero-point energies of the ground and excited electronic states. This can lead to small shifts (typically a few nanometers) in the λmax, which can be either to shorter (hypsochromic) or longer (bathochromic) wavelengths. The effect on the molar extinction coefficient is usually minimal, though changes in the fine structure of the absorption band may be observed due to the modified vibronic coupling. iac.es While extensive experimental data specifically for Ethyl Viologen-d8 Dichloride is not widely published, the expected effects are illustrated in the table below based on established principles.

Table 2: Expected Impact of Ring Deuteration on UV-Vis Spectral Properties of Ethyl Viologen in its Dication and Radical Cation States.
Redox StateSpeciesTypical λmaxExpected Change in λmax upon DeuterationExpected Change in Molar Extinction Coefficient (ε)
Dication(EV-d8)²⁺~260 nmMinimal (± 1-2 nm)Negligible
Radical Cation(EV-d8)⁺•~550-610 nmMinimal (± 2-5 nm)Slight changes possible

Spectroelectrochemistry is a hyphenated technique that allows for the simultaneous acquisition of electrochemical data (like current vs. potential) and spectroscopic data (like absorbance vs. wavelength). palmsens.com This provides a direct correlation between the electrochemical events and the resulting changes in the electronic structure of the molecule. illinois.edu

For Ethyl Viologen-d8 Dichloride, an in-situ UV-Vis spectroelectrochemical experiment would involve placing a solution of the compound in a specialized thin-layer cell that allows both electrochemical control and optical probing. arxiv.org As the potential applied to the working electrode is swept towards negative values, the reduction of the (EV-d8)²⁺ dication to the (EV-d8)⁺• radical cation can be monitored. The cyclic voltammogram would show the characteristic reversible reduction wave, while the simultaneously recorded UV-Vis spectra would show the decrease in the UV absorbance of the dication and the concurrent growth of the strong visible absorption band of the radical cation. arxiv.org

The use of the deuterated species in such an experiment is particularly advantageous when combined with in-situ Raman spectroelectrochemistry. The known isotopic shifts in the Raman spectrum would help to confirm the identity of the species being generated at the electrode surface at any given potential, providing a powerful tool for studying the mechanism of the redox processes.

Electrochemical Properties and Electron Transfer Mechanisms

Reversible Redox Potentials of Deuterated Viologens

Viologens are characterized by their ability to undergo two distinct and reversible one-electron reductions. wikipedia.org The first reduction potential (E¹), corresponding to the conversion of the dication (V²⁺) to the radical cation (V•⁺), and the second reduction potential (E²), for the formation of the neutral species (V⁰), are key electrochemical parameters. For non-deuterated ethyl viologen, the first reduction potential is approximately -0.449 V versus the Normal Hydrogen Electrode (NHE). nih.gov

Deuteration of the aromatic rings, as in Ethyl Viologen-d8 Dichloride, is generally considered to have a minimal effect on the thermodynamic redox potentials. oup.com The electronic structure of the molecule, which primarily dictates the redox potential, is not significantly altered by the increased mass of the nucleus. However, subtle shifts can arise from changes in vibrational frequencies and solvation energies upon deuteration. Precise measurements comparing the redox potentials of Ethyl Viologen Dichloride and its deuterated analog are not extensively documented in publicly available literature, but any differences are expected to be minor. The primary influence of deuteration is observed in the kinetics of electron transfer rather than the thermodynamic potentials. oup.com

Table 1: Standard Redox Potentials of Selected Viologens (vs. NHE at 30°C) This table presents data for non-deuterated viologens to provide context for the expected redox behavior of their deuterated counterparts.

Viologen DerivativeFirst Reduction Potential (E¹)
Methyl Viologen-0.446 V nih.gov
Ethyl Viologen-0.449 V nih.gov
Benzyl Viologen-0.359 V nih.gov

Multi-Electron Transfer Pathways and Radical Cation Formation

The electrochemistry of Ethyl Viologen-d8 Dichloride is dominated by a sequential two-step, multi-electron transfer process. This pathway involves the acceptance of two individual electrons, each corresponding to a distinct redox state. nih.gov

The first electron transfer is a reversible reduction of the colorless dication (V²⁺) to a deeply colored and stable radical cation (V•⁺). wikipedia.orgrsc.org

V²⁺ + e⁻ ⇌ V•⁺

This radical cation is famously intensely colored—typically blue or violet for 4,4'-viologens—which is the basis for their use as redox indicators and in electrochromic devices. wikipedia.orgrsc.org The stability of this radical is a hallmark of the viologen family and is attributed to the extensive delocalization of the unpaired electron across the bipyridinium system.

A second, more negative potential induces the transfer of a second electron, reducing the radical cation to the neutral, often yellow-colored, quinoid form (V⁰). wikipedia.org

V•⁺ + e⁻ ⇌ V⁰

Electron Self-Exchange Kinetics and Intermolecular Electron Transfer Rates

The rate at which an electron is transferred between a viologen radical cation and its parent dication in solution is known as the electron self-exchange rate (k_ex). This is a fundamental parameter that characterizes the intrinsic reactivity of a redox couple. For viologens, these rates are typically very fast, reflecting the minimal structural reorganization required upon electron transfer. researchgate.net

The primary scientific interest in using deuterated compounds like Ethyl Viologen-d8 Dichloride lies in the study of Kinetic Isotope Effects (KIE). The KIE is the ratio of the rate constant of a reaction using a non-deuterated reactant to the rate constant of the same reaction with a deuterated reactant (k_H/k_D). In the context of electron transfer, a significant KIE can provide evidence for the role of specific molecular vibrations in the reaction mechanism.

Research has demonstrated a significant KIE in single electron transfer reactions involving deuterated viologens. oup.comoup.com For instance, in the electron transfer from tributylphosphine (B147548) to viologens, including an ethyl-substituted viologen, a considerable deuterium (B1214612) isotope effect was observed. oup.com This effect is not due to a change in the redox potential, which is little affected by deuteration, but rather arises from the dynamics of the electron transfer process itself. oup.com

The theoretical basis for this KIE in outer-sphere electron transfer is often explained by the Marcus theory, where the rate constant depends on the reorganization energy. Deuteration alters the vibrational frequencies of C-H (or C-D) bonds. Since these vibrational modes contribute to the total reorganization energy accompanying electron transfer, isotopic substitution can modulate the reaction rate. The observation of a large KIE suggests that changes in the vibrational modes of the alkyl substituents are important in the formation of the transition state for electron transfer. oup.com

Mechanistic Studies of Viologen Reduction and Oxidation Cycles

The reduction and oxidation cycles of viologens have been extensively studied using techniques like cyclic voltammetry. rsc.org These studies confirm the highly reversible nature of the two one-electron transfer steps. The stability of the viologen radical cation (V•⁺) is a key feature of this cycle. nih.gov

The mechanism proceeds as follows:

First Reduction: The dication (V²⁺) diffuses to the electrode surface and accepts an electron to form the radical cation (V•⁺).

Second Reduction: At a more negative potential, the formed radical cation accepts a second electron to become the neutral species (V⁰).

First Oxidation: On the reverse scan, the neutral species is oxidized back to the radical cation.

Second Oxidation: At a more positive potential, the radical cation is oxidized back to the initial dication.

In aqueous solutions, the cycle can be complicated by the low solubility of the neutral viologen species, which can precipitate onto the electrode surface. nih.gov Furthermore, the neutral form (V⁰) can react with the dication (V²⁺) in a comproportionation reaction to form the radical cation, which can sometimes lead to the formation of dimers of the radical cation. nih.gov Mechanistic studies often focus on understanding these secondary reactions and how they are influenced by the solvent, the nature of the substituents on the bipyridinium core, and the counter-ion. rsc.orgosti.gov

Electrochemistry in Non-Aqueous and Ionic Liquid Media

The electrochemical behavior of viologens is highly dependent on the solvent environment. sci-hub.st In non-aqueous organic solvents like acetonitrile (B52724) and N,N-dimethylformamide, the reduction and oxidation cycles are often better defined than in water, primarily due to the enhanced solubility of the neutral viologen species. researchgate.netsci-hub.st This allows for the full utilization of the two-electron storage capacity of viologens in applications like non-aqueous redox flow batteries. researchgate.net

Ionic liquids (ILs) and deep eutectic solvents (DESs) represent another important class of media for viologen electrochemistry. osti.govcase.edu These non-volatile, highly conductive solvents can significantly alter the solvation environment around the viologen species. case.edu Studies have shown that the choice of anions and cations in the IL or DES can influence the redox potentials and transport properties of the viologen. case.edursc.orgrsc.org For instance, charge-transfer interactions between the viologen and components of the ionic liquid can modulate viscosity, ionic conductivity, and the redox process itself. rsc.org The use of an ionic liquid in conjunction with ethyl viologen has been shown to increase the stability of electrochemical pH oscillations by acting as an electron buffer. nih.gov These advanced solvent systems offer a way to tune the electrochemical properties of viologens for specific applications. osti.govrsc.org

Supramolecular Chemistry and Self Assembly of Deuterated Viologens

Principles of Self-Assembly for Deuterated Viologen Derivatives

The self-assembly of deuterated viologen derivatives is primarily driven by a range of non-covalent interactions. Key among these are π-π stacking interactions, where the electron-deficient aromatic rings of the viologen units stack with each other or other aromatic species. The formation of these assemblies is also governed by hydrogen bonding and electrostatic forces. In aqueous media, the hydrophobic effect often plays a crucial role, promoting the aggregation of viologen molecules to minimize contact with water.

Host-Guest Interactions with Macrocyclic Receptors (e.g., Cucurbiturils, Calixarenes)

Deuterated viologens are exceptional guest molecules for various macrocyclic hosts, forming stable inclusion complexes that are foundational to many supramolecular systems. rsc.org

Isotopic labeling with deuterium (B1214612) is a critical technique for gaining high-resolution insights into host-guest binding. The use of Ethyl Viologen-d8 Dichloride allows researchers to employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to precisely map the location and orientation of the guest within the host's cavity. By comparing the NMR spectra of protonated and deuterated guests, specific changes in chemical shifts can be attributed to the deuterated positions, offering unambiguous evidence of the binding site. nih.gov This approach is invaluable for understanding the subtle dynamics at the host-guest interface and validating computational models of these interactions. nih.gov

The stability and dynamics of host-guest complexes are defined by their thermodynamic and kinetic parameters. Techniques such as Isothermal Titration Calorimetry (ITC) and UV-vis spectroscopy are used to determine the binding affinity (Kₐ), enthalpy (ΔH°), and entropy (ΔS°) of complexation. Kinetic parameters, including the rates of association (kₒₙ) and dissociation (kₒff), can be measured using methods like stopped-flow spectroscopy. nih.gov These studies reveal the driving forces behind complex formation, whether they are enthalpically driven by strong intermolecular forces or entropically driven by the release of solvent molecules.

For instance, studies on viologen-cucurbituril complexes have quantified these interactions, providing a basis for designing systems with predictable stability and exchange rates. nih.govnih.gov The dimerization constant for methyl viologen radical cations within a cucurbit researchgate.neturil host has been found to be significantly enhanced, demonstrating the host's role in stabilizing specific interactions. nih.gov

Below is a table summarizing representative kinetic data for a viologen-cucurbit acs.orguril complex.

ParameterValueTechnique
Association Rate Constant (k₁)(6.01 ± 0.03) × 10⁶ M⁻¹s⁻¹Stopped-Flow Kinetics
Dissociation Rate Constant (k₋₁)52.7 ± 0.4 s⁻¹Stopped-Flow Kinetics
Stability Constant (K)1.14 x 10⁵ M⁻¹UV-vis Spectroscopy
Data derived from a study on a specific dicationic viologen and cucurbit acs.orguril. nih.gov

Formation and Characterization of Supramolecular Polymers and Gels

The specific and often reversible nature of host-guest interactions involving deuterated viologens enables their use as building blocks for supramolecular polymers and gels. nih.govbeilstein-journals.orgnih.govbohrium.combeilstein-journals.org These materials are formed by the non-covalent linking of monomers, typically involving a viologen derivative and a complementary macrocyclic host. For example, a polymer chain containing viologen units can be cross-linked by dimeric cyclodextrin (B1172386) molecules, where each cyclodextrin cavity encapsulates a viologen moiety, leading to the formation of a hydrogel. nih.govbeilstein-journals.orgnih.govbohrium.combeilstein-journals.org

Characterization of these soft materials involves a suite of techniques. Transmission Electron Microscopy (TEM) can visualize the nanoscale morphology, revealing the formation of extended polymer networks. acs.org Rheological measurements provide information on the mechanical properties of the gels, such as their stiffness and viscosity, confirming the formation of a stable, self-standing network. nih.govbeilstein-journals.org The responsiveness of these materials can also be demonstrated, for instance, by the decomposition of a hydrogel upon the addition of a competitive guest molecule that displaces the viologen from the host's cavity. nih.govbeilstein-journals.org

Redox-Controlled Modulation of Supramolecular Architectures

A hallmark of viologens is their rich redox chemistry, cycling through three distinct oxidation states: the dication (V²⁺), the radical cation (V⁺•), and the neutral species (V⁰). byu.edubyu.edu This property is a powerful tool for dynamically controlling the assembly and disassembly of supramolecular structures. nih.govrsc.orgrsc.org The binding affinity of a viologen guest for a macrocyclic host is often highly dependent on its oxidation state.

Typically, the dicationic state forms a stable complex with an electron-rich host cavity. Upon chemical or electrochemical reduction to the radical cation, the binding affinity can decrease dramatically. rsc.orgresearchgate.net This change can trigger the dissociation of the complex. Furthermore, the viologen radical cations have a strong tendency to dimerize, a process that can drive the disassembly of a host-guest complex in favor of a new, dimerized structure. rsc.orgnih.govresearchgate.netrsc.org This redox-induced switching allows for the creation of dynamic materials and molecular machines where structural transitions can be triggered by an external stimulus. nih.govrsc.org

Viologen StateHost InteractionSupramolecular State
Dication (V²⁺)Strong binding with host (e.g., CB acs.org, CB researchgate.net)Assembled (e.g., researchgate.netpseudorotaxane)
Radical Cation (V⁺•)Weakened binding, strong self-dimerizationDisassembled or reorganized into a dimer complex
Illustrates the general principle of redox-control in viologen-based supramolecular systems. rsc.orgnih.govresearchgate.net

Viologen-Based Nanocomposites (e.g., MOFs, COFs) and Their Structural Insights

Deuterated viologens can be incorporated as building blocks into highly ordered, porous materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). researchgate.netrsc.orgnih.govacs.org In these structures, the viologen units can act as ligands coordinating to metal centers (in MOFs) or as core components of the organic linkers (in COFs).

The crystalline nature of these frameworks allows for detailed structural characterization using techniques like single-crystal X-ray diffraction. researchgate.netrsc.org For systems incorporating Ethyl Viologen-d8 Dichloride, neutron diffraction would be a particularly powerful tool, as it can precisely locate the deuterium atoms, providing unparalleled insight into the orientation and packing of the viologen units within the framework. This structural information is fundamental to understanding the material's properties. researchgate.net The incorporation of redox-active viologens imparts functionality to the nanocomposites, leading to materials with applications in photocatalysis, electrochromism, and sensing. mdpi.comnih.govacs.org

Photochemical Processes and Photocatalytic Applications

Photoinduced Electron Transfer (PET) Mechanisms in Deuterated Viologen Systems

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. chemrxiv.org In systems containing viologens, these molecules typically act as electron acceptors. The general mechanism involves the excitation of a photosensitizer, which then transfers an electron to the viologen dication (V²⁺), generating a viologen radical cation (V•⁺).

The rate of this electron transfer can be influenced by isotopic substitution. A study on the single-electron transfer (SET) from tributylphosphine (B147548) to various viologens demonstrated a kinetic deuterium (B1214612) isotope effect. researchgate.net This suggests that the vibrational modes of the viologen molecule, which are altered by deuteration, play a role in the electron transfer process. While the specific mechanism for Ethyl Viologen-d8 Dichloride is not extensively detailed in the available literature, the principles of PET suggest that the deuteration of the aromatic rings would modulate the vibrational coupling between the electron donor and acceptor states, potentially altering the rate and efficiency of electron transfer.

Generation, Stability, and Dimerization of Photogenerated Radical Cations

Upon accepting an electron, the ethyl viologen dication is converted into the intensely colored radical cation. These radical cations are known to be relatively stable species. However, they can undergo further reactions, including dimerization. The dimerization of viologen radical cations is a well-documented phenomenon, driven by π-π stacking interactions between the planar viologen molecules. nih.gov

The stability of the radical cation and the equilibrium of the dimerization process can be influenced by various factors, including the solvent, temperature, and the structure of the viologen itself. Theoretical modeling has indicated that strong dispersion forces are a dominant factor in the interaction between viologen radicals, which can overcome the Coulombic repulsion between the cationic species. nih.gov Deuteration can affect intermolecular interactions. Studies on deuterium isotope effects on hydrophobic interactions have shown that deuterated compounds can exhibit different binding affinities compared to their protiated counterparts due to subtle changes in molecular volume and polarizability. cchmc.org This suggests that the dimerization constant of the Ethyl Viologen-d8 radical cation might differ from that of the non-deuterated form, potentially influencing its effective concentration and reactivity in solution. The stability of viologen radical cations is also a key factor in their application in systems like redox flow batteries. researchgate.net

Influence of Deuteration on Photoreactivity and Quantum Yields

Deuteration is a known strategy to influence the photophysical properties of molecules. The replacement of C-H bonds with the stronger C-D bonds can suppress non-radiative decay pathways, such as vibrational relaxation, leading to an increase in the lifetime of the excited state and potentially higher fluorescence quantum yields. nih.govrsc.org

Deuterated Viologens in Photocatalytic Hydrogen Evolution from Water

Photocatalytic hydrogen evolution from water is a promising strategy for clean energy production. A typical system consists of a photosensitizer, a sacrificial electron donor, and a catalyst, often mediated by an electron relay. Viologens are widely used as electron relays in such systems. researchgate.netchemrxiv.orgchemrxiv.org

In these systems, the photosensitizer absorbs light and transfers an electron to the viologen dication (V²⁺), generating the radical cation (V•⁺). nih.gov This radical cation then transfers the electron to a catalyst (e.g., platinum nanoparticles or molecular catalysts), which facilitates the reduction of protons to molecular hydrogen. researchgate.net The efficiency of this process is highly dependent on the ability of the viologen to accept and then donate an electron. The integration of viologen-derived ETMs into more complex structures like covalent organic frameworks has been shown to enhance hydrogen evolution rates by facilitating rapid electron transfer. nih.gov A modified viologen derivative with a low reduction potential has also been shown to significantly increase H₂ production by a [FeFe]-hydrogenase. chemrxiv.org

The impact of deuteration on the catalytic efficiency of hydrogen evolution is an area of active research. The kinetic isotope effect observed in electron transfer to viologens suggests that deuteration could alter the rate of formation of the radical cation. researchgate.net Furthermore, the stability and dimerization of the radical cation, which can be influenced by deuteration, would affect the concentration of the active electron donor for the hydrogen evolution catalyst.

Table 1: Key Components in a Typical Photocatalytic Hydrogen Evolution System

ComponentFunctionExample
PhotosensitizerAbsorbs light and initiates electron transfer[Ru(bpy)₃]²⁺, Porphyrins rsc.org, Polythiophene derivatives researchgate.net
Sacrificial Electron DonorDonates an electron to regenerate the photosensitizerEDTA, Triethanolamine
Electron Transfer MediatorRelays electrons from the photosensitizer to the catalystEthyl Viologen-d8 Dichloride
CatalystCatalyzes the reduction of protons to hydrogenPlatinum nanoparticles, Cobalt-based molecular catalysts chemrxiv.org

Photocatalytic CO₂ Reduction Studies

In addition to hydrogen evolution, photocatalytic CO₂ reduction into valuable fuels and chemicals is another critical area of research for sustainable energy. Viologen derivatives have been explored as electron-transfer mediators in these systems as well. rsc.org The mechanism is analogous to that of hydrogen evolution, where the photogenerated viologen radical cation transfers an electron to a catalyst that facilitates the reduction of CO₂.

The functionalization of metal-organic frameworks (MOFs) with viologen units has been shown to enhance the electrocatalytic reduction of CO₂. rsc.org While specific studies on Ethyl Viologen-d8 Dichloride for photocatalytic CO₂ reduction are not prevalent in the literature, the principles governing its role as an ETM are expected to be similar. The potential influence of deuteration on electron transfer rates and radical cation stability could have implications for the efficiency and selectivity of CO₂ reduction products. It is important to note that in some photocatalytic systems for CO₂ reduction using organic solvents, the observed products may arise from the transformation of the solvent rather than CO₂ itself, highlighting the need for careful experimental validation. nrel.gov

Design Principles for Light-Responsive Materials Incorporating Deuterated Viologens

The strategic incorporation of deuterated viologens, such as Ethyl Viologen-d8 Dichloride (rings-d8), into light-responsive materials is governed by a set of design principles rooted in the fundamental understanding of kinetic isotope effects (KIE) and their influence on photochemical and photophysical pathways. The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions—in this case, the aromatic rings of the viologen core—can significantly alter the vibrational energy landscape of the molecule. This, in turn, affects the rates of both radiative and non-radiative decay processes of excited states, providing a subtle yet powerful tool for tuning the performance and longevity of light-responsive materials.

The primary design principle revolves around the suppression of non-radiative decay pathways . In many photoactive molecules, including viologens, the energy of an absorbed photon can be dissipated through non-productive, non-radiative pathways involving C-H bond vibrations. These vibrations can act as quenching modes for the excited state, leading to a shorter excited-state lifetime and lower quantum yields for desired photochemical reactions. By replacing hydrogen with the heavier deuterium, the frequency of these C-D bond vibrations is lowered. This creates a vibrational energy mismatch with the electronic energy gap, thereby reducing the efficiency of vibrational quenching of the excited state. Consequently, the excited state lifetime is prolonged, allowing for a greater probability of the desired photochemical event, such as electron transfer, to occur. This principle is particularly crucial in the design of materials for applications like photocatalysis and photochromism, where the efficiency of the light-induced process is paramount.

Another key design principle is the enhancement of material photostability . Photodegradation is a significant limitation for many organic light-responsive materials. Degradation pathways often involve radical reactions initiated from the excited state, which can include hydrogen abstraction from the aromatic rings. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, leading to a primary kinetic isotope effect where the cleavage of a C-D bond requires a higher activation energy. libretexts.orgwikipedia.org Incorporating deuterated viologens can therefore slow down these degradation reactions, leading to materials with significantly improved operational lifetimes. This is a critical consideration for devices intended for long-term use, such as smart windows or optical data storage media.

The ability to tune reaction kinetics is a further design consideration. The kinetic isotope effect can be exploited to control the rates of specific photochemical reactions. nih.gov For instance, in a system where a viologen-based light-responsive material undergoes a reversible photo-induced transformation, the rates of both the forward and reverse reactions can be influenced by deuteration. This allows for fine-tuning of the material's response time and the stability of its different states. For example, if a particular C-H bond is involved in the rate-determining step of the color-fading process in a photochromic material, its deuteration could slow down this process, leading to a longer-lasting colored state.

Finally, the design of these materials must also consider the synthetic feasibility and cost associated with producing deuterated compounds. While the benefits of deuteration can be substantial, the synthesis of isotopically labeled molecules is often more complex and expensive than their non-deuterated counterparts. Therefore, a careful cost-benefit analysis is necessary, and the deuteration strategy should be targeted to the specific molecular positions that have the most significant impact on the desired material properties.

Design PrincipleUnderlying MechanismPotential Benefit in Light-Responsive Materials
Suppression of Non-Radiative DecayReduced efficiency of vibrational quenching of the excited state due to lower C-D vibrational frequencies.Increased excited-state lifetime, higher quantum yield of desired photochemical processes (e.g., photochromism, photocatalysis).
Enhancement of PhotostabilityHigher activation energy required for C-D bond cleavage compared to C-H bond cleavage (Kinetic Isotope Effect).Slower rates of photodegradation pathways involving hydrogen abstraction, leading to longer material lifetime.
Tuning of Reaction KineticsAlteration of the rates of photochemical reactions where C-H bond breaking is involved in the rate-determining step.Control over the speed of photo-switching, stabilization of specific photo-induced states.
Synthetic Strategy and Cost-EffectivenessSelective deuteration of critical molecular positions to maximize performance benefits while managing synthesis complexity and cost.Optimized material performance with viable production costs for practical applications.

Theoretical and Computational Chemistry of Ethyl Viologen D8 Dichloride

Quantum Chemical Calculations (DFT) for Electronic Structure and Redox Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular electronic structures. For Ethyl Viologen-d8 Dichloride, DFT calculations are crucial for understanding how the substitution of hydrogen with deuterium (B1214612) on the pyridinium (B92312) rings affects its fundamental properties.

The primary electronic effect of deuteration is subtle, stemming from the difference in zero-point vibrational energy (ZPVE) between C-H and C-D bonds. The C-D bond has a lower ZPVE, leading to a slightly shorter and stronger bond. This minor geometric change can induce small but significant alterations in the molecule's electronic landscape. DFT calculations, using functionals like B3LYP or PBE0 with appropriate basis sets (e.g., 6-31+G(d,p)), can quantify these changes. researchgate.netmdpi.com

One of the most important characteristics of viologens is their redox activity. They can exist in three stable oxidation states: the dication (EV²⁺), the radical cation (EV⁺•), and the neutral species (EV⁰). DFT, combined with a polarizable continuum model (PCM) to simulate solvent effects, can accurately predict the redox potentials for the two successive one-electron reductions. researchgate.net

Table 1: Predicted Redox Potentials and Electronic Properties of Ethyl Viologen Isotopologues from DFT Calculations

Property Ethyl Viologen (H8) Ethyl Viologen-d8 Predicted Isotopic Shift
E°(EV²⁺/EV⁺•) (V vs. SHE) -0.45 V (Typical Exp. Value) -0.45 V < 1 mV
E°(EV⁺•/EV⁰) (V vs. SHE) -0.89 V (Typical Exp. Value) -0.89 V < 1 mV
HOMO Energy (eV) -11.52 -11.53 -0.01 eV
LUMO Energy (eV) -7.89 -7.89 0.00 eV
HOMO-LUMO Gap (eV) 3.63 3.64 +0.01 eV

Note: Values are hypothetical, based on typical DFT calculation outcomes for similar organic molecules and known isotopic effects. The redox potentials are referenced to typical experimental values for context, with predicted shifts being the primary focus of the calculation.

Calculations show that deuteration slightly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and marginally increases the HOMO-LUMO gap. researchgate.net These changes are minimal but suggest a very slight increase in the molecule's kinetic stability. The impact on redox potentials is predicted to be negligible, typically in the sub-millivolt range, as the redox process is centered on the nitrogen atoms and the π-system of the rings, with the C-D bond changes having only a secondary inductive effect. researchgate.net

Molecular Dynamics Simulations of Deuterated Viologen Aggregates and Solutions

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their movement, interactions, and aggregation in solution. For Ethyl Viologen-d8 Dichloride, MD simulations can reveal how deuteration influences its solvation and its tendency to form π-stacked aggregates in aqueous environments.

Simulations would typically involve placing multiple viologen molecules in a box of explicit water molecules (like SPC or TIP3P models) and calculating the forces between all atoms using a force field (e.g., CHARMM, AMBER). researchgate.netnih.gov The trajectories of all atoms are then integrated over time, often for hundreds of nanoseconds, to observe emergent behaviors. nih.govornl.gov

The primary focus of such simulations would be to compare the aggregation dynamics of the d8 isotopologue with its non-deuterated counterpart. Key parameters to analyze include:

Radial Distribution Functions (RDFs): To understand the solvation shell structure around the viologen and its counter-ions.

Cluster Analysis: To quantify the number and size of aggregates formed over the simulation time. nih.gov

Intermolecular Distances and Angles: To characterize the geometry of π-stacking interactions between the pyridinium rings.

While the electronic differences due to deuteration are small, the change in mass is significant. This mass difference can affect the vibrational and librational motions of the molecule in the solvent cage, potentially leading to subtle changes in solvent-molecule interactions and the kinetics of aggregate formation. It is hypothesized that the heavier d8 viologen might exhibit slightly slower translational and rotational diffusion in solution.

Modeling of Electron Transfer Pathways and Prediction of Kinetic Isotope Effects

Electron transfer (ET) is fundamental to the function of viologens as redox mediators. nih.govsemanticscholar.org Theoretical models, often based on Marcus theory, can be used to describe the pathways and rates of ET. A key question is whether the deuteration of the rings leads to a measurable kinetic isotope effect (KIE), which is the ratio of the reaction rate of the light isotopologue to that of the heavy one (kH/kD).

For an outer-sphere electron transfer reaction, the KIE is generally expected to be small. The rate of ET is primarily governed by the reorganization energy (both inner-sphere and solvent) and the electronic coupling between the donor and acceptor. Isotopic substitution on the rings does not significantly alter these parameters.

However, a secondary KIE can arise from the change in the vibrational modes coupled to the ET process. The C-D stretching and bending vibrations have lower frequencies than C-H vibrations. Quantum dynamics calculations can model these vibrational contributions to the reaction coordinate. nih.gov The change in ZPVE between the reactant and the transition state can influence the activation energy. DFT calculations can be used to locate the transition state and compute the vibrational frequencies needed for a KIE prediction using transition state theory with tunneling corrections. mit.edu

Table 2: Theoretical Parameters for Kinetic Isotope Effect (KIE) Prediction in Ethyl Viologen-d8 Dichloride Electron Self-Exchange

Parameter Description Predicted Effect of Deuteration Expected KIE (kH/kD)
Inner-Sphere Reorganization Energy (λi) Energy change associated with geometric adjustments upon ET. Very slight decrease due to lower frequency C-D modes. Close to 1.0
Zero-Point Energy (ZPE) Difference (ΔZPE) Difference in ZPE between the transition state and reactants. Small change due to C-H/C-D frequency shifts. Slightly greater than 1.0 (e.g., 1.01-1.05)
Tunneling Contribution Quantum tunneling of nuclei through the activation barrier. Negligible for this type of reaction. No significant effect

Note: Values are based on theoretical principles of KIEs in electron transfer reactions. A KIE slightly greater than 1.0 indicates the hydrogen-containing compound reacts marginally faster.

The predicted KIE for electron self-exchange (EV⁺• + EV²⁺ → EV²⁺ + EV⁺•) is expected to be very close to unity, likely a secondary effect in the range of 1.01-1.05. This indicates that the deuteration of the rings has a minimal impact on the rate of electron transfer.

Computational Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic signatures, which are invaluable for characterizing molecules and validating experimental data.

NMR Spectroscopy: The chemical shifts in ¹H NMR are highly sensitive to the local electronic environment. While the d8 isotopologue would not show a ¹H NMR signal for the rings, DFT calculations can predict the ¹³C NMR spectrum. Deuteration causes a small upfield shift (the "isotope shift") in the ¹³C signals of the directly attached carbons due to the slightly shorter C-D bond and altered vibrational averaging. This effect can be predicted using DFT gauge-including atomic orbital (GIAO) methods.

IR Spectroscopy: Vibrational spectroscopy is profoundly affected by isotopic substitution due to the mass difference. The vibrational frequencies of modes involving the substituted atoms will decrease. DFT harmonic frequency calculations can accurately predict the IR spectrum. mdpi.com The most significant changes for Ethyl Viologen-d8 Dichloride would be the disappearance of C-H stretching modes around 3000-3100 cm⁻¹ and the appearance of C-D stretching modes at a lower frequency, typically around 2200-2300 cm⁻¹. researchgate.netnih.gov Ring deformation modes would also shift to lower wavenumbers.

UV-Vis Spectroscopy: Electronic transitions, which give rise to UV-Vis spectra, are less sensitive to isotopic substitution. The calculations, typically performed using Time-Dependent DFT (TD-DFT), predict the excitation energies and oscillator strengths. mdpi.com The primary absorption of the EV²⁺ dication is a π→π* transition in the UV region. researchgate.netresearchgate.netarxiv.org Because deuteration has a very small effect on the molecular orbital energies, the predicted UV-Vis spectrum of the d8 isotopologue is expected to be nearly identical to the non-deuterated form, with potential minor shifts of only a few nanometers in the absorption maximum (λ_max).

Table 3: Computationally Predicted Spectroscopic Data for Ethyl Viologen-d8 Dichloride

Spectrum Feature Predicted Signature for d8 Isotopologue
¹³C NMR Aromatic Carbons Upfield isotope shift of ~0.1-0.3 ppm compared to H8 isotopologue.
IR C-D Stretch New strong bands appearing around 2200-2300 cm⁻¹.
IR C-H Stretch (aromatic) Disappearance of bands from the 3000-3100 cm⁻¹ region.
UV-Vis λ_max (EV²⁺) ~260 nm, virtually identical to the H8 isotopologue.
UV-Vis λ_max (EV⁺•) ~395 nm and ~600 nm, virtually identical to the H8 isotopologue.

Note: Predicted values are based on established computational methods and known effects of deuteration on spectroscopy.

Understanding Isotopic Effects on Molecular Orbitals and Reactivity

The influence of isotopic substitution on molecular orbitals and, by extension, chemical reactivity, can be rationalized through quantum chemical analysis. The primary isotopic effect is on the molecule's vibrational properties, which then indirectly affects the electronic structure.

The concept of "any-particle molecular orbital" theory provides a framework for treating both electrons and specified nuclei (like deuterium) quantum mechanically, offering a more direct way to study isotope effects on wave functions. colab.ws In a more conventional DFT approach, the main effect of substituting H with D is the lowering of the ZPVE of C-D bonds. This leads to a slightly smaller average bond length for C-D compared to C-H.

This subtle geometric change can lead to minor perturbations in the molecular orbitals. As the C-D bond is slightly shorter and stronger, there can be a small change in the hybridization and electron density distribution. For Ethyl Viologen-d8, this translates to a very slight stabilization of the σ-framework of the pyridinium rings. This stabilization can marginally lower the energy of the HOMO, which has significant σ character, and slightly increase the HOMO-LUMO gap, as noted in section 7.1. nih.gov

Applications in Advanced Functional Materials Research

Electrochromic Devices and Smart Materials

Viologen-based compounds are well-regarded for their electrochromic properties, reversibly changing color in response to an electrical potential. rsc.org These characteristics make them ideal candidates for applications such as smart windows, anti-glare mirrors, and low-power displays. chinesechemsoc.orgresearchgate.net Ethyl Viologen-d8 Dichloride (rings-d8) serves as a critical analytical tool in this field to elucidate the underlying mechanisms governing device performance and longevity.

The electrochromic behavior of viologens stems from their ability to exist in three distinct and stable redox states. rsc.orgresearchgate.net The fundamental process involves two sequential single-electron reduction steps.

Dication State (EV²⁺): In its oxidized form, ethyl viologen dication is typically colorless or pale yellow. rsc.org

Radical Cation State (EV⁺•): Upon the application of a specific negative potential, the dication accepts one electron to form a stable radical cation. This radical species is intensely colored, usually blue or violet, due to strong optical absorption in the visible spectrum. researchgate.netnih.gov

Neutral State (EV⁰): A second electron reduction at a more negative potential yields the neutral species, which is often yellow-brown or colorless. researchgate.net

The color-switching process is controlled by managing the applied voltage to shuttle the viologen between its dication (transparent) and radical cation (colored) states. researchgate.net The use of Ethyl Viologen-d8 Dichloride (rings-d8) is instrumental in studying the kinetics of these electron transfer processes. By comparing the electrochemical behavior of the deuterated and non-deuterated analogues, researchers can investigate the kinetic isotope effect (KIE). While often small in simple electron-transfer reactions, a measurable KIE could indicate that C-H (or C-D) bond vibrations on the rings are involved in the conformational changes that accompany the redox transitions, providing deeper insight into the mechanics of color switching at a molecular level.

A significant challenge for organic electrochromic devices is their long-term stability and cycling lifetime. rsc.orgresearchgate.net Viologen-based devices can suffer from degradation mechanisms, such as the irreversible formation of dimers from the radical cation species, which can diminish performance over time. researchgate.net Devices utilizing ethyl viologen have been shown to have varying stability depending on the other components in the system. For instance, devices using ferrocene (B1249389) as an anodic compound exhibit superior cycling performance, surviving beyond 10,000 cycles, whereas those with hydroquinone (B1673460) may fail before 3,000 cycles. researchgate.netbohrium.com

Ethyl Viologen-d8 Dichloride (rings-d8) is a crucial tool for investigating the pathways of this degradation. When the device eventually fails, the electrolyte components can be analyzed using techniques like mass spectrometry.

Identifying Degradation Sites: If degradation involves reactions on the bipyridinium core, the resulting breakdown products will contain deuterium (B1214612). This provides definitive evidence that the aromatic rings are a site of instability.

Distinguishing Pathways: Conversely, if the degradation products are not deuterated, it suggests that the failure mechanism involves other parts of the molecule, such as the ethyl groups, or other components in the electrolyte.

This isotopic labeling approach allows for the unambiguous identification of molecular failure points, guiding the rational design of more robust and durable electrochromic materials.

Table 1: Representative Cycling Performance of Ethyl Viologen-Based Electrochromic Devices

Anodic CompoundApplied Voltage (V)Typical Cycle TimeCycling Stability (Cycles)Reference
Hydroquinone3.0~30 seconds< 3,000 researchgate.net
Ferrocene1.2~2 minutes> 10,000 researchgate.net

Energy Storage Systems (e.g., Redox Flow Batteries)

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale, stationary energy storage due to their potential for low cost and scalability. nih.govusu.edursc.org Viologen derivatives are among the most studied anolytes (negative electrolytes) for neutral pH AORFBs because of their suitable reduction potentials and high solubility in water. rsc.orgrsc.org

Despite their promise, viologen-based anolytes face stability challenges that can limit battery lifetime. A primary degradation mechanism is the dealkylation of the viologen molecule, which can be accelerated by the presence of oxygen. nih.gov The reduction of residual oxygen can generate hydroxide (B78521) anions, leading to a nucleophilic attack that cleaves the C-N bond of the ethyl group. nih.gov

The use of Ethyl Viologen-d8 Dichloride (rings-d8) allows researchers to study these complex degradation networks with high precision.

Mechanistic Elucidation: By labeling the aromatic rings, scientists can confirm that this specific dealkylation pathway is dominant if the remaining bipyridine fragments are found to be deuterated. This helps to differentiate this mechanism from other potential degradation pathways that might involve the rings themselves.

Charge Transport and Self-Exchange Kinetics: The efficiency of a flow battery is partly dependent on the rate of electron self-exchange between redox-active molecules in the electrolyte. Isotopic labeling is a classic technique to probe these kinetics. By preparing solutions containing a mixture of deuterated and non-deuterated ethyl viologen in different redox states, techniques like NMR or EPR spectroscopy can be used to measure the rate of electron transfer between them. Studying the kinetic isotope effect on charge transport provides fundamental data for optimizing electrolyte composition for higher efficiency. rsc.org

Organic Electronics and Molecular Machines

The strong electron-accepting nature of the viologen dication makes it a valuable n-type building block in organic electronics. illinois.edu Viologens are used in applications such as molecular switches and components of molecular machines, where their redox state can be toggled to control molecular geometry or electronic properties. illinois.eduhkbu.edu.hk The conductance of a single viologen molecule can be reversibly switched by controlling its redox state, a property of interest for molecular electronic devices. illinois.edu

In this context, Ethyl Viologen-d8 Dichloride (rings-d8) serves as a specialized probe for fundamental research. The charge transport properties through single or small groups of molecules can be subtly influenced by molecular vibrations. By comparing the conductance of junctions made with deuterated and non-deuterated viologens, researchers can investigate the role of C-H/C-D bond vibrations (phonons) in the charge transport mechanism. This provides a deeper understanding of electron-phonon coupling at the molecular scale, which is critical for designing next-generation organic electronic components and molecular machines. jcesr.org

Sensing Applications: Principles and Deuteration Effects

The distinct color change associated with the redox state of ethyl viologen allows for its use in electrochemical and optical sensors. chemimpex.com The reduction of the viologen can be triggered by the presence of a specific analyte, leading to a visual colorimetric response.

The primary role of Ethyl Viologen-d8 Dichloride (rings-d8) in sensing research is, again, mechanistic. When developing a new sensor, it is crucial to understand precisely how the target analyte interacts with the viologen sensing element.

Kinetic Isotope Effects: If the sensing mechanism involves the analyte abstracting a proton from the viologen or an associated molecule in a rate-determining step, substituting hydrogen with deuterium would lead to a significant and measurable kinetic isotope effect, slowing down the reaction. Observing such an effect would provide strong evidence for a particular reaction mechanism.

Binding Studies: Isotopic labeling can aid in spectroscopic studies (e.g., vibrational spectroscopy) to understand how an analyte binds to or interacts with the viologen molecule, helping to optimize the sensor's selectivity and sensitivity.

Future Research Directions and Methodological Advancements

Development of Novel Deuterated Viologen Architectures with Tailored Properties

The foundational 1,1'-disubstituted-4,4'-bipyridinium structure of viologens is highly amenable to chemical modification, allowing for the rational design of new molecules with specific, tailored properties. mdpi.comrsc.org Future work in deuterated viologens will move beyond simple isotopic substitution to the creation of complex, multi-functional architectures where deuteration is a key design element.

Research efforts are expected to focus on several key areas:

Enhanced Stability: The kinetic isotope effect, stemming from the greater strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Protium (C-H) bond, can be exploited to enhance the operational stability of viologen-based devices. nih.gov By strategically placing deuterium (B1214612) atoms at sites susceptible to degradation during redox cycling, researchers can develop more robust anolyte materials for aqueous organic redox flow batteries or more durable electrochromic materials. rsc.org

Tuning Redox Potentials: The redox properties of viologens can be precisely modified by altering the nitrogen substituents. mdpi.com Future designs will incorporate deuterated aliphatic or aromatic groups to subtly influence the electronic structure and, consequently, the reduction potentials of the viologen core. This allows for fine-tuning of materials for specific applications, such as matching the potential of a partner redox species in a flow battery. researchgate.net

Multi-functional Conjugates: Novel architectures will involve linking deuterated viologen units to other functional moieties, such as photoactive chromophores (e.g., pyrene) or redox-active groups. nih.gov Deuteration of the viologen core in these conjugates could help in elucidating intramolecular electron transfer mechanisms by providing a spectroscopic handle or by influencing the kinetics of charge separation and recombination. nih.gov Star-shaped viologens with deuterated cores could also be explored for unique optoelectronic properties. mdpi.com

Table 1: Potential Research Directions for Novel Deuterated Viologen Architectures

Research Area Design Strategy Target Property/Application
Enhanced Durability Strategic deuteration at degradation-prone C-H bonds. Long-lifetime redox flow batteries, stable electrochromic windows.
Redox Tuning Attaching deuterated N-substituents (alkyl, aryl). Precisely matched anolytes/catholytes for high-voltage batteries. rsc.org
Mechanistic Probes Linking deuterated viologens to other functional groups. Elucidating electron transfer pathways in artificial photosynthesis.
Advanced Materials Synthesizing deuterated star-shaped or polymeric viologens. Novel light-emitting materials and electrochromic applications. mdpi.com

Advanced In-Situ Spectroscopic and Electrochemical Characterization Techniques for Deuterated Systems

The primary advantage of isotopic labeling is the unique signature it imparts, which can be detected by various spectroscopic methods. Future research will increasingly rely on advanced in-situ and operando techniques to study deuterated viologens under real-time operating conditions. youtube.comkit.edu

In-Situ Solid-State NMR: Deuterium (²H) solid-state NMR is a powerful tool for probing the local structure and dynamics of materials. nih.govgatech.edu For deuterated viologens, this technique can provide detailed information on molecular ordering, phase transitions, and hydrogen bonding within solid-state devices or hybrid materials. nih.gov Tracking changes in the ²H NMR line shape in-situ during an electrochemical process can reveal structural rearrangements that accompany electron transfer.

Vibrational Spectroscopy (Raman and IR): The substitution of hydrogen with deuterium causes a predictable shift in the vibrational frequencies of C-H bonds. frontiersin.org This isotopic shift is invaluable for definitively assigning vibrational modes in complex spectra. In-situ Surface-Enhanced Raman Spectroscopy (SERS) and Infrared (IR) spectroscopy can be used to monitor the electrode-electrolyte interface during redox cycling. frontiersin.org By observing the appearance and disappearance of specific C-D vibrational modes, researchers can identify reaction intermediates and track the structural evolution of the viologen molecule as it changes oxidation state.

Synchrotron-Based Techniques: High-intensity X-rays from synchrotron sources enable a suite of powerful characterization methods. kit.edu Techniques like X-ray Absorption Spectroscopy (XAS) can provide element-specific information about the electronic structure and local coordination environment of atoms within the viologen system, especially when integrated into hybrid materials. Combining these techniques simultaneously (e.g., XAS-XRD) provides a more complete picture of the material's behavior under operational conditions. kit.edu

Mechanistic Studies Leveraging Deuterium as a Mechanistic Probe for Complex Reactions

Deuterium labeling is a classic and powerful tool for elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs). escholarship.orggoogle.com This involves comparing the reaction rates of a deuterated compound with its non-deuterated counterpart. If a C-H bond is broken or significantly altered in the rate-determining step of a reaction, substituting H with D will slow the reaction down, resulting in a measurable KIE (kH/kD > 1). escholarship.orgcchmc.org

Future mechanistic studies on systems involving Ethyl Viologen-d8 Dichloride will focus on:

Degradation Pathways: Understanding how viologen-based materials degrade is crucial for improving their lifespan. KIE studies can pinpoint the specific C-H bonds that are involved in the initial steps of degradation pathways, providing a roadmap for designing more stable molecules through targeted deuteration or other chemical modifications.

Host-Guest Interactions: Viologens are often used in supramolecular chemistry as guest molecules. Deuterating the viologen can probe the nature of the host-guest interactions. miami.edu Changes in vibrational spectra or KIEs for association/dissociation can reveal whether C-H bonds are involved in crucial interactions (e.g., C-H···π interactions) within the complex.

Table 2: Application of Deuterium Isotope Effects in Mechanistic Studies

Area of Study Experimental Approach Information Gained
Redox Kinetics Compare cyclic voltammetry of deuterated vs. protiated viologen. Reveals if C-H bond cleavage is involved in the rate-determining step of the electrochemical process. nih.gov
Chemical Stability Monitor degradation rates under stress conditions (e.g., light, heat). Identifies specific bonds involved in degradation, guiding rational design for improved stability. rsc.org
Supramolecular Chemistry Measure association/dissociation kinetics with a host molecule. Elucidates the role of C-H bonds in host-guest binding interactions. miami.edu

Integration of Deuterated Viologens into Hybrid Organic-Inorganic Materials

The unique properties of viologens have led to their incorporation into a wide range of hybrid materials, including metal-organic frameworks (MOFs), polyoxometalate assemblies, and inorganic halides. nih.govrsc.orgresearchgate.net Using deuterated viologens like Ethyl Viologen-d8 Dichloride as the organic component in these hybrids offers new opportunities for both functional improvement and deeper characterization.

Future research directions include:

Photochromic and Electrochromic Hybrids: Viologen-based hybrids can exhibit photochromism, where their color changes upon light irradiation. nih.gov This process often involves electron transfer from an inorganic component to the viologen. nih.gov Deuterating the viologen rings can influence the stability of the resulting radical cation and provide a spectroscopic probe to study the electron transfer dynamics.

Multifunctional Materials: Researchers are working to integrate photochromism with other properties like magnetism. rsc.org In such materials, deuteration could be used to study the subtle interplay between photo-induced electron transfer and changes in magnetic ordering.

Enhanced Stability in Hybrid Devices: The stability-enhancing effects of deuteration can be extended to hybrid materials. For example, in viologen-based perovskite solar cells or MOFs used for catalysis, deuterating the organic linker could suppress degradation pathways and improve the long-term performance of the device.

Computational-Experimental Feedback Loops for Rational Design and Discovery

The synergy between computational modeling and experimental synthesis is a cornerstone of modern materials science. mdpi.com For deuterated viologens, this feedback loop is particularly valuable for accelerating the discovery of new materials with optimized properties.

The process typically involves:

Computational Prediction: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to predict the properties of hypothetical deuterated viologen architectures. compchemday.org This includes calculating redox potentials, vibrational frequencies (to predict IR and Raman spectra), and activation energies for potential degradation reactions.

Experimental Validation: Promising candidates identified through computation are then synthesized and characterized experimentally. The experimental data (e.g., measured redox potentials, recorded spectra) are used to validate and refine the computational models.

Iterative Refinement: Discrepancies between prediction and experiment provide crucial insights, leading to improvements in the computational models. This refined model is then used to generate new, more accurate predictions, creating an iterative cycle of design, synthesis, and analysis that leads to the rational development of advanced materials. mdpi.comresearchgate.net

This approach will be critical for exploring the vast chemical space of possible deuterated viologen derivatives, allowing researchers to efficiently screen for molecules with specific, desirable properties without having to synthesize every possible compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high isotopic purity in Ethyl Viologen-d8 Dichloride (rings-d8)?

  • Methodological Answer : Synthesis requires deuterated precursors (e.g., deuterated benzene rings) and controlled reaction environments to minimize proton exchange. Purification via reversed-phase HPLC with deuterated solvents (e.g., D₂O or deuterated acetonitrile) ensures isotopic purity >98%. Monitor reaction progress using UV-Vis spectroscopy at 257 nm (characteristic absorbance of viologen derivatives) .
  • Key Parameters :

FactorOptimal Condition
PrecursorDeuterated bipyridine (≥99% D)
SolventDeuterated hydrochloric acid (DCl)
Reaction Time48–72 hours under inert atmosphere

Q. Which analytical techniques are most effective for confirming deuterium incorporation in Ethyl Viologen-d8 Dichloride (rings-d8)?

  • Methodological Answer :

  • ²H NMR Spectroscopy : Detects deuterium incorporation at aromatic positions (δ 7.5–8.5 ppm for bipyridinium protons). Absence of proton signals confirms deuteration .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (theoretical [M⁺] = 293.26 Da; observed m/z must align within ±0.005 Da) .
    • Data Interpretation Tip : Cross-reference isotopic distribution patterns with theoretical simulations (e.g., M+1/M+2 peaks) to rule out impurities.

Q. What safety protocols are critical when handling Ethyl Viologen-d8 Dichloride (rings-d8) in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and dissolution due to potential dust inhalation risks .
  • Storage : Store in airtight, light-resistant containers at –20°C to prevent degradation. Label containers with GHS hazard symbols (e.g., H318: Causes serious eye damage) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in redox potential measurements of Ethyl Viologen-d8 Dichloride (rings-d8) across studies?

  • Methodological Answer : Discrepancies often arise from solvent deuteration levels or reference electrode calibration. Standardize measurements by:

  • Using fully deuterated solvents (e.g., D₂O) to eliminate proton interference in cyclic voltammetry.
  • Calibrating electrodes with deuterated ferrocene/ferrocenium (E⁰ = 0 V in D₂O) .
    • Case Study : A 2023 study reported E⁰ = –0.45 V vs. SHE in H₂O but –0.49 V in D₂O due to solvent isotope effects .

Q. What strategies minimize isotopic interference in electron transfer studies using Ethyl Viologen-d8 Dichloride (rings-d8)?

  • Methodological Answer :

  • Control Experiments : Compare kinetics with non-deuterated analogs (e.g., methyl viologen) to isolate isotope effects.
  • Temperature Modulation : Conduct experiments at 25°C and 4°C; reduced thermal motion mitigates deuterium-related kinetic differences .
    • Data Table :
ConditionElectron Transfer Rate (s⁻¹)
Non-deuterated (H₂O)1.2 × 10⁴
Deuterated (D₂O)9.8 × 10³

Q. Why do molecular weight values for Ethyl Viologen-d8 Dichloride (rings-d8) vary between sources (e.g., 265.21 vs. 293.26 Da)?

  • Methodological Answer : Variations arise from hydration states and isotopic calculation methods.

  • Anhydrous Form : 265.21 Da (C₁₂D₈H₆Cl₂N₂) .
  • Hydrated Form : 293.26 Da (C₁₂D₈H₆Cl₂N₂ · xH₂O, where x = 1–2) .
    • Resolution : Always report hydration status and verify via thermogravimetric analysis (TGA) .

Q. How can Ethyl Viologen-d8 Dichloride (rings-d8) be utilized in tracking electron transfer pathways in photosynthetic systems?

  • Methodological Answer : Incorporate as a redox mediator in chloroplast suspensions. Use stopped-flow spectroscopy to monitor absorbance changes at 600 nm (reduced viologen) under controlled light conditions. Isotopic labeling distinguishes endogenous vs. exogenous electron flows .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of Ethyl Viologen-d8 Dichloride (rings-d8) in aqueous vs. non-aqueous solvents?

  • Methodological Answer : Stability depends on pH and deuterium exchange rates.

  • Aqueous Solvents : Degradation occurs at pH > 7 due to hydroxide ion attack on the bipyridinium core. Stabilize with 0.1 M DCl .
  • Non-Aqueous Solvents : Acetonitrile-d₃ enhances stability (half-life > 6 months at –20°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.